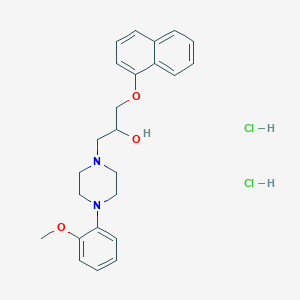

Naftopidil dihydrochloride

Vue d'ensemble

Description

Le chlorhydrate de naftopidil est un composé pharmaceutique principalement utilisé dans le traitement de l’hypertrophie bénigne de la prostate (HBP). Il agit comme un antagoniste sélectif des récepteurs alpha-1 adrénergiques, ce qui contribue à la relaxation des muscles lisses de la prostate et du col de la vessie, améliorant ainsi le flux urinaire et réduisant les symptômes de l’HBP .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de naftopidil implique plusieurs étapes. Initialement, le 1-naphtol réagit avec l’épichlorhydrine en présence d’un alcali pour former un époxyde. Cet époxyde est ensuite alkylé avec un dérivé de la pipérazine pour donner du naftopidil .

Méthodes de production industrielle

Dans les milieux industriels, le chlorhydrate de naftopidil est souvent préparé en utilisant des méthodes d’émulsification/évaporation de solvants. Cela implique l’utilisation d’excipients tels que le Compritol 888 ATO et le Poloxamer 188 pour améliorer la biodisponibilité du composé . De plus, la co-broyage avec de l’acide citrique et/ou tartrique a été utilisé pour améliorer les taux de dissolution .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de naftopidil subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants

Une réaction notable implique l’oxydation du naftopidil en utilisant du permanganate de potassium dans un milieu d’acide sulfurique, sensibilisé par du formaldéhyde ou de l’acide formique . Les conditions optimales pour cette réaction comprennent 0,25 mM de permanganate de potassium et 4,0 M d’acide sulfurique.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réaction d’oxydation avec le permanganate de potassium donne principalement des dérivés oxydés du naftopidil .

Applications de la recherche scientifique

Le chlorhydrate de naftopidil a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans diverses réactions chimiques et méthodes analytiques.

Biologie : Le chlorhydrate de naftopidil est étudié pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Médecine : Au-delà de son utilisation principale dans le traitement de l’HBP, il a montré un potentiel dans l’inhibition de la croissance des cellules cancéreuses de la prostate

Applications De Recherche Scientifique

Treatment of Benign Prostatic Hyperplasia (BPH)

Naftopidil is primarily indicated for the management of LUTS due to BPH. Clinical studies have demonstrated its efficacy in improving urinary flow rates and reducing symptom scores associated with BPH.

Case Study: Long-Term Efficacy Analysis

A prospective multicenter study conducted in Japan evaluated the long-term efficacy of naftopidil over three years in patients aged 50 years or older with BPH. The study involved 117 patients who were treated with either 50 mg or 75 mg of naftopidil. Results indicated significant improvements in total International Prostate Symptom Score (IPSS), quality of life indices, and maximum flow rates over the study period (Table 1) .

| Parameter | Baseline (Mean ± SD) | 3-Year Follow-up (Mean ± SD) | p-value |

|---|---|---|---|

| Total IPSS | 18.5 ± 4.2 | 9.3 ± 3.5 | <0.001 |

| Quality of Life Index | 4.7 ± 1.2 | 2.3 ± 0.9 | <0.001 |

| Maximum Flow Rate (mL/s) | 9.2 ± 2.5 | 15.8 ± 3.7 | <0.001 |

Comparison with Other α1-Blockers

Research comparing naftopidil to other α1-blockers such as tamsulosin has shown that naftopidil may provide superior relief for storage symptoms like nocturia, which significantly impacts patients' quality of life . In a systematic review, naftopidil demonstrated similar short-term efficacy to low-dose tamsulosin while exhibiting fewer adverse effects .

Hypertension Management

Naftopidil has also been investigated for its effects on blood pressure in patients with concurrent hypertension and BPH. A study involving hypertensive patients revealed that naftopidil treatment led to significant reductions in blood pressure without compromising urinary function .

Case Study: Efficacy in Hypertensive Patients

In an open-label study, patients received either 50 mg or 75 mg of naftopidil for 12 weeks. Results showed a notable decrease in systolic and diastolic blood pressure alongside improvements in LUTS:

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 145 ± 10 | 130 ± 8 | <0.01 |

| Diastolic Blood Pressure (mmHg) | 90 ± 5 | 80 ± 4 | <0.01 |

| Total IPSS | 17 ± 3 | 10 ± 2 | <0.001 |

Mécanisme D'action

Le chlorhydrate de naftopidil exerce ses effets en bloquant sélectivement les récepteurs alpha-1 adrénergiques, en particulier le sous-type alpha-1D. Cette action conduit à la relaxation des muscles lisses de la prostate et du col de la vessie, facilitant l’amélioration du flux urinaire. Le composé inhibe également les contractions alpha-adrénergiques induites par la noradrénaline .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de naftopidil est souvent comparé à d’autres antagonistes des récepteurs alpha-1 adrénergiques tels que le chlorhydrate de tamsulosine et la silodosine. Bien que tous ces composés soient utilisés pour traiter l’HBP, le chlorhydrate de naftopidil a une affinité plus élevée pour le récepteur alpha-1D adrénergique, ce qui le rend particulièrement efficace contre les symptômes de stockage tels que la fréquence urinaire et la nycturie . Cette sélectivité unique des récepteurs le distingue d’autres composés similaires.

Liste des composés similaires

- Chlorhydrate de tamsulosine

- Silodosine

- Urapidil

La sélectivité unique des récepteurs du chlorhydrate de naftopidil et son efficacité dans le traitement des symptômes de vidange et de stockage en font un composé précieux dans la prise en charge de l’HBP.

Activité Biologique

Naftopidil dihydrochloride is an α1-adrenergic receptor antagonist primarily used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This compound exhibits unique pharmacological properties, particularly its preferential binding to the α1D-adrenergic receptor subtype, which distinguishes it from other α1-blockers like tamsulosin and silodosin. This article outlines the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and emerging research findings.

This compound acts predominantly as an antagonist at α1-adrenergic receptors, with a notable higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile allows naftopidil to effectively alleviate urinary symptoms by relaxing smooth muscle in the prostate and bladder neck, thereby improving urinary flow rates and reducing obstructive symptoms associated with BPH .

Affinity for Receptor Subtypes

The following table summarizes the binding affinities of naftopidil for various α1-adrenergic receptor subtypes:

| Receptor Subtype | Binding Affinity (nM) |

|---|---|

| α1A | 20 |

| α1B | 3.7 |

| α1D | 1.2 |

This table indicates that naftopidil has a significantly higher potency for the α1D receptor, which is crucial for its therapeutic effects in managing BPH-related symptoms .

Clinical Efficacy

Naftopidil has been shown to be effective in clinical settings, particularly in Japan where it is approved for use. Clinical studies indicate that naftopidil provides superior efficacy compared to placebo and is comparable to other established α1-blockers like tamsulosin .

Dosage and Pharmacokinetics

The recommended dosage of naftopidil ranges from 25 mg to 75 mg per day. After oral administration, approximately 80–95% of the dose is absorbed rapidly, although its bioavailability is limited due to significant first-pass metabolism by hepatic enzymes CYP2C9 and CYP3A4 . The pharmacokinetic profile includes:

- Maximal Plasma Concentration (Cmax) : 300–600 nM

- Half-Life (T½) : Approximately 3 hours

- Therapeutic Index : Ranges from 4.4 to 6.7, indicating a broad therapeutic range .

Anti-Cancer Properties

Recent research has unveiled potential anti-cancer properties of naftopidil, suggesting its utility beyond urological applications. Studies have demonstrated that naftopidil can inhibit cancer cell proliferation in various malignancies, including prostate and gastric cancers.

In Vitro and In Vivo Studies

The following table highlights significant findings regarding the anti-cancer effects of naftopidil:

These findings suggest that naftopidil may sensitize cancer cells to other therapies by modulating apoptotic pathways and inhibiting key signaling molecules such as Akt .

Side Effects and Tolerability

Clinical trials have reported that naftopidil is generally well-tolerated. Common side effects include headaches, dizziness, and postural hypotension; however, these are typically mild and transient . Notably, adverse effects were observed in a small percentage of patients receiving high doses.

Propriétés

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57149-08-3 | |

| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.